molecular formula C15H21NO3 B2964482 (E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1799265-45-4

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2964482
CAS No.: 1799265-45-4
M. Wt: 263.337
InChI Key: MZIURRHVOJVBDS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Scientific Research Applications

Acrylamide and Furan Mitigation Strategies in Food

Research on acrylamide and furan, compounds related to (E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, has explored strategies for mitigating their presence in food due to their potential toxic effects and classification as "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Various technological measures have been studied for their potential to reduce levels of these compounds in food, including the use of asparaginase, thermal input reduction techniques like low temperature-long time dehydration and dielectric heating, and removal interventions such as vacuum treatment. These strategies aim to decrease consumer intake of acrylamide and furanic compounds, highlighting the importance of ongoing research into safer food processing methods (Anese et al., 2013).

Biochemical Transformations and Synthetic Applications

This compound and its related compounds have been the subject of studies focusing on their biochemical transformations and synthetic applications. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, showcasing the compound's utility in constructing complex molecular architectures that could have implications in pharmaceutical and materials science research (Masesane & Steel, 2004).

Enzymatic Reduction by Marine and Terrestrial Fungi

The enzymatic reduction of related acrylamide derivatives by marine and terrestrial fungi represents another area of scientific inquiry. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide by various fungal strains underlines the potential of biocatalysis in achieving stereoselective transformations. This research not only expands our understanding of fungal enzymatic capabilities but also suggests novel pathways for the synthesis of enantiopure compounds, which are valuable in medicinal chemistry (Jimenez et al., 2019).

Novel Chemical Compounds for Viral Inhibition

In the realm of antiviral research, compounds structurally similar to this compound have been investigated for their potential to inhibit viral enzymes. A novel chemical compound was found to suppress the enzymatic activities of SARS coronavirus helicase, demonstrating the potential of such molecules in developing inhibitors against viruses. This line of research is crucial for advancing antiviral therapies and understanding the interaction between synthetic compounds and viral targets (Lee et al., 2017).

Properties

IUPAC Name

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(13-4-2-1-3-5-13)10-16-15(18)7-6-12-8-9-19-11-12/h6-9,11,13-14,17H,1-5,10H2,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIURRHVOJVBDS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.